An In-depth Technical Guide to 2,3-Dibromo-1,1,2-trifluoropropane: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,3-Dibromo-1,1,2-trifluoropropane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly sought after.[1] Among these, 2,3-Dibromo-1,1,2-trifluoropropane (CAS No. 431-21-0) emerges as a versatile, yet underexplored, synthetic intermediate.[2] Its trifluoromethyl group, coupled with the reactive vicinal dibromides, presents a unique chemical handle for the construction of complex molecular architectures.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,3-Dibromo-1,1,2-trifluoropropane, with a particular focus on its relevance to drug discovery and development. By elucidating its reactivity and synthetic potential, we aim to equip researchers with the knowledge to leverage this valuable building block in their scientific endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application in research and development. This section details the key physicochemical and spectroscopic properties of 2,3-Dibromo-1,1,2-trifluoropropane.
Table 1: Physicochemical Properties of 2,3-Dibromo-1,1,2-trifluoropropane
| Property | Value | Source |
| CAS Number | 431-21-0 | [2] |
| Molecular Formula | C₃H₃Br₂F₃ | [2] |
| Molecular Weight | 255.86 g/mol | [2] |
| Boiling Point | 116 °C | [3] |
| Density | 2.121 g/cm³ at 24 °C | [3] |
| Refractive Index | 1.4285 | [3] |
| Vapor Pressure | 4.74 mmHg at 25°C | [3] |
| XLogP3 | 2.9 | [2] |
Spectroscopic Analysis
Spectroscopic data is critical for the unambiguous identification and characterization of 2,3-Dibromo-1,1,2-trifluoropropane. The following sections provide an overview of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of 2,3-Dibromo-1,1,2-trifluoropropane. The molecule possesses hydrogen, carbon, and fluorine nuclei, all of which are NMR active.
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¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center and coupling to both neighboring protons and fluorine atoms. The diastereotopic protons of the CH₂Br group and the single proton on the chiral carbon will exhibit distinct chemical shifts and coupling patterns.
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¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens.
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¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the trifluoromethyl group.[4] A single resonance is expected for the three equivalent fluorine atoms of the CF₃ group, which will be split by coupling to the vicinal proton. PubChem provides access to a ¹⁹F NMR spectrum for this compound.[2]
Infrared (IR) Spectroscopy
The IR spectrum of 2,3-Dibromo-1,1,2-trifluoropropane will display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
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C-H stretching: Around 2900-3000 cm⁻¹
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C-F stretching: Strong absorptions in the region of 1100-1300 cm⁻¹
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C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2,3-Dibromo-1,1,2-trifluoropropane will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would likely involve the loss of bromine and fluorine atoms or cleavage of the carbon-carbon bonds.
Synthesis of 2,3-Dibromo-1,1,2-trifluoropropane
Proposed Synthetic Pathway: Bromination of 3,3,3-Trifluoropropene
The most direct route to 2,3-Dibromo-1,1,2-trifluoropropane is the addition of bromine (Br₂) across the double bond of 3,3,3-trifluoropropene.
Figure 1: Proposed synthesis of 2,3-Dibromo-1,1,2-trifluoropropane.
Experimental Protocol: Bromination of an Alkene (General Procedure)
The following is a generalized protocol for the bromination of an alkene, which can be adapted for the synthesis of 2,3-Dibromo-1,1,2-trifluoropropane.
Materials:
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3,3,3-Trifluoropropene
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Bromine
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Carbon tetrachloride (or another suitable inert solvent)
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Sodium thiosulfate solution (for quenching)
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Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
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Dissolve 3,3,3-trifluoropropene in a suitable inert solvent, such as carbon tetrachloride, in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
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Cool the solution in an ice bath.
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Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of the alkene. The disappearance of the bromine color indicates the progress of the reaction.
-
Continue the addition until a faint bromine color persists.
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Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the mixture is colorless.
-
Separate the organic layer, wash with water, and dry over an anhydrous drying agent.
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Remove the solvent under reduced pressure.
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Purify the crude product by distillation to obtain 2,3-Dibromo-1,1,2-trifluoropropane.
Chemical Reactivity and Synthetic Utility
The reactivity of 2,3-Dibromo-1,1,2-trifluoropropane is dominated by the presence of the vicinal dibromides and the electron-withdrawing trifluoromethyl group. This combination of functional groups makes it a valuable intermediate for a variety of chemical transformations.
Dehydrohalogenation
Dehydrohalogenation, the elimination of a hydrogen halide, is a common reaction for alkyl halides.[5] Treatment of 2,3-Dibromo-1,1,2-trifluoropropane with a base can lead to the formation of various unsaturated fluorinated compounds. The regioselectivity of the elimination will be influenced by the acidity of the protons and the stability of the resulting alkene. For instance, reaction with a strong base could potentially yield 2-bromo-3,3,3-trifluoropropene.[6]
Sources
- 1. Vicinal halo-trifluoromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dibromo-1,1,1-trifluoropropane | C3H3Br2F3 | CID 2736806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 6. 2-Bromo-3,3,3-trifluoroprop-1-ene (1514-82-5) for sale [vulcanchem.com]
